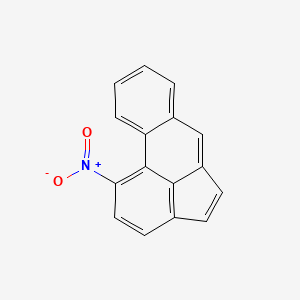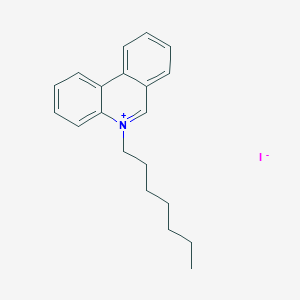
1-Ethyl-6,8-difluoro-7-((2-hydroxyethyl)amino)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Ethyl-6,8-difluoro-7-((2-hydroxyethyl)amino)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is a synthetic compound belonging to the quinolone class of antibiotics. This compound is known for its broad-spectrum antibacterial activity, making it a valuable asset in the treatment of various bacterial infections. Its unique structure, characterized by the presence of fluorine atoms and a hydroxyethylamino group, contributes to its potent antibacterial properties.
Méthodes De Préparation
The synthesis of 1-Ethyl-6,8-difluoro-7-((2-hydroxyethyl)amino)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid involves several steps:
Starting Material: The synthesis begins with the preparation of the quinoline core structure.
Fluorination: Introduction of fluorine atoms at the 6 and 8 positions of the quinoline ring.
Amino Group Introduction: The hydroxyethylamino group is introduced at the 7 position through a nucleophilic substitution reaction.
Carboxylation: The carboxylic acid group is introduced at the 3 position through a carboxylation reaction.
Industrial production methods typically involve optimizing these steps to achieve high yields and purity. Reaction conditions such as temperature, pressure, and the use of catalysts are carefully controlled to ensure the desired product is obtained efficiently .
Analyse Des Réactions Chimiques
1-Ethyl-6,8-difluoro-7-((2-hydroxyethyl)amino)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid undergoes various chemical reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyethylamino group, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can target the carbonyl group at the 4 position, converting it to a hydroxyl group.
Substitution: The fluorine atoms at the 6 and 8 positions can be substituted with other nucleophiles under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The major products formed from these reactions depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
1-Ethyl-6,8-difluoro-7-((2-hydroxyethyl)amino)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid has a wide range of scientific research applications:
Chemistry: It is used as a model compound in studies of quinolone synthesis and reactivity.
Biology: The compound’s antibacterial properties make it a valuable tool in microbiological research, particularly in studying bacterial resistance mechanisms.
Medicine: It is investigated for its potential use in treating bacterial infections, especially those caused by antibiotic-resistant strains.
Mécanisme D'action
The antibacterial activity of 1-Ethyl-6,8-difluoro-7-((2-hydroxyethyl)amino)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is primarily due to its ability to inhibit bacterial DNA gyrase and topoisomerase IV. These enzymes are essential for bacterial DNA replication and transcription. By binding to these enzymes, the compound prevents the supercoiling and uncoiling of bacterial DNA, leading to the inhibition of bacterial cell division and ultimately causing cell death .
Comparaison Avec Des Composés Similaires
1-Ethyl-6,8-difluoro-7-((2-hydroxyethyl)amino)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid can be compared with other quinolone antibiotics such as ciprofloxacin and levofloxacin:
Ciprofloxacin: Similar to this compound, ciprofloxacin also inhibits DNA gyrase and topoisomerase IV. ciprofloxacin has a different substitution pattern on the quinoline ring, which affects its spectrum of activity and pharmacokinetic properties.
Levofloxacin: Levofloxacin is another quinolone antibiotic with a similar mechanism of action. It differs in its stereochemistry and specific substituents on the quinoline ring, which influence its antibacterial potency and spectrum of activity.
The unique combination of fluorine atoms and the hydroxyethylamino group in this compound contributes to its distinct antibacterial properties and makes it a valuable compound for research and therapeutic applications .
Propriétés
Numéro CAS |
119052-76-5 |
|---|---|
Formule moléculaire |
C14H14F2N2O4 |
Poids moléculaire |
312.27 g/mol |
Nom IUPAC |
1-ethyl-6,8-difluoro-7-(2-hydroxyethylamino)-4-oxoquinoline-3-carboxylic acid |
InChI |
InChI=1S/C14H14F2N2O4/c1-2-18-6-8(14(21)22)13(20)7-5-9(15)11(17-3-4-19)10(16)12(7)18/h5-6,17,19H,2-4H2,1H3,(H,21,22) |
Clé InChI |
RAPDCZVBBYISGE-UHFFFAOYSA-N |
SMILES canonique |
CCN1C=C(C(=O)C2=CC(=C(C(=C21)F)NCCO)F)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-(4-Ethylphenyl)-1H-imidazo[4,5-b]pyridine](/img/structure/B14297715.png)




![4-[(2-Phenylethyl)amino]pent-3-en-2-one](/img/structure/B14297756.png)
![9-{[4-(Dimethylamino)phenyl]ethynyl}-9H-thioxanthen-9-ol](/img/structure/B14297757.png)



